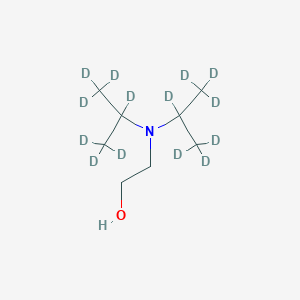
2-Diisopropylaminoethanol-D14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diisopropylaminoethanol-D14 is a deuterated analog of 2-Diisopropylaminoethanol, a compound widely used in organic synthesis and as an intermediate in the production of various chemicals. The deuterium labeling (D14) makes it particularly useful in research applications where tracking or tracing the compound is necessary.
准备方法
Synthetic Routes and Reaction Conditions: 2-Diisopropylaminoethanol-D14 can be synthesized by reacting diisopropylamine with ethylene oxide in the presence of deuterium oxide (D2O). The reaction is typically carried out in a reaction tank, cooled to 0-5°C, and maintained at a temperature of 30-50°C. The reaction mixture is then subjected to atmospheric distillation to remove low and medium boiling substances, followed by vacuum distillation to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions: 2-Diisopropylaminoethanol-D14 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Diisopropylaminoethanol-D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Utilized in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 2-Diisopropylaminoethanol-D14 involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The deuterium labeling allows for precise tracking and tracing of the compound in biological and chemical systems, providing valuable insights into its behavior and interactions .
相似化合物的比较
- 2-Diisopropylaminoethanol
- N,N-Diisopropylethanolamine
- 2-Diethylaminoethanol
- 2-Dimethylaminoethanol
Comparison: 2-Diisopropylaminoethanol-D14 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for precise tracking in research applications. Compared to its non-deuterated analogs, this compound offers improved performance in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
属性
分子式 |
C8H19NO |
|---|---|
分子量 |
159.33 g/mol |
IUPAC 名称 |
2-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,7D,8D |
InChI 键 |
ZYWUVGFIXPNBDL-GLHILRGCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)N(CCO)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















